

# 4-Cyclohexyl-1,3-thiazol-2-amine CAS number 7496-55-1

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## Compound of Interest

Compound Name: 4-Cyclohexyl-1,3-thiazol-2-amine

Cat. No.: B1604965

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An In-depth Technical Guide to **4-Cyclohexyl-1,3-thiazol-2-amine** (CAS: 7496-55-1)

## Abstract

This technical guide provides a comprehensive analysis of **4-Cyclohexyl-1,3-thiazol-2-amine** (CAS Number: 7496-55-1), a heterocyclic compound featuring the therapeutically significant 2-aminothiazole scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into its physicochemical properties, synthesis, known and putative biological activities, and practical experimental protocols. The guide synthesizes current knowledge to highlight the compound's potential as a versatile building block in the development of novel therapeutics, particularly in the areas of neurodegenerative disease, oncology, and infectious diseases.

## Introduction: The 2-Aminothiazole Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The 1,3-thiazole ring system, particularly the 2-aminothiazole core, is a quintessential example of such a scaffold.<sup>[1]</sup> Its unique electronic properties, ability to engage in diverse hydrogen bonding patterns, and relative metabolic stability have made it a cornerstone in drug design.<sup>[2]</sup> The therapeutic relevance of this moiety is validated by its presence in numerous FDA-approved drugs, spanning a wide range of indications from

antiviral (Ritonavir) and antipsychotic agents to anti-inflammatory drugs (Meloxicam) and dopamine agonists (Pramipexole).<sup>[1][3]</sup>

**4-Cyclohexyl-1,3-thiazol-2-amine** incorporates this privileged core, functionalized with a cyclohexyl group at the 4-position. This lipophilic aliphatic ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing membrane permeability, modulating protein-ligand interactions, and contributing to target specificity. This guide will explore the specific attributes of this compound, grounded in the broader context of the proven utility of its core components.

## Physicochemical and Structural Characterization

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

### Chemical Structure

The molecular structure of **4-Cyclohexyl-1,3-thiazol-2-amine** is depicted below, illustrating the fusion of the planar, aromatic thiazole ring with the non-planar, saturated cyclohexyl group.

Caption: Chemical structure of **4-Cyclohexyl-1,3-thiazol-2-amine**.

### Key Properties

The key physicochemical data for **4-Cyclohexyl-1,3-thiazol-2-amine** are summarized in the table below. These parameters are critical for predicting its behavior in biological systems and for designing experimental protocols.

Property	Value	Source
CAS Number	7496-55-1	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>9</sub> H <sub>14</sub> N <sub>2</sub> S	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	182.29 g/mol	<a href="#">[5]</a> <a href="#">[7]</a>
IUPAC Name	4-cyclohexyl-1,3-thiazol-2-amine	<a href="#">[4]</a>
Synonyms	2-Amino-4-cyclohexylthiazole, 4-Cyclohexyl-2-thiazolamine	<a href="#">[5]</a>
Physical Form	Solid	<a href="#">[4]</a>
Boiling Point	332.3 °C at 760 mmHg	<a href="#">[5]</a>
Density	1.171 g/cm <sup>3</sup>	<a href="#">[5]</a>
Flash Point	154.8 °C	<a href="#">[5]</a>
XLogP3	3.35	<a href="#">[5]</a>
Polar Surface Area (PSA)	67.2 Å <sup>2</sup>	<a href="#">[5]</a>
Refractive Index	1.594	<a href="#">[5]</a>

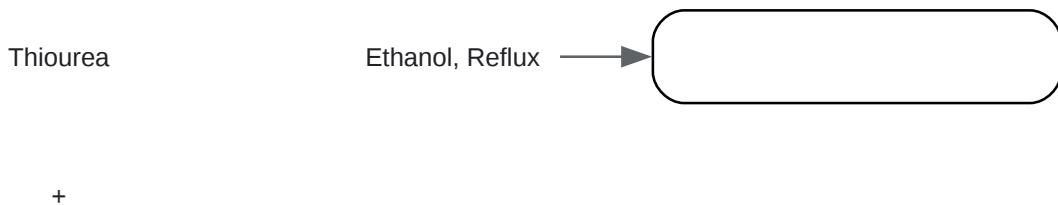
## Synthesis and Chemical Reactivity

The synthesis of 2-aminothiazoles is a well-established area of organic chemistry. The most common and robust method is the Hantzsch thiazole synthesis, which involves the condensation of an  $\alpha$ -haloketone with a thiourea. For **4-Cyclohexyl-1,3-thiazol-2-amine**, the logical precursors would be 1-chloro-1-cyclohexylethanone (or the bromo- equivalent) and thiourea.

## Proposed Synthetic Workflow

The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the  $\alpha$ -haloketone, followed by an intramolecular cyclization and dehydration to yield the final 2-aminothiazole product.

### 1-Bromo-1-cyclohexylethanone



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Caption: Proposed Hantzsch synthesis of **4-Cyclohexyl-1,3-thiazol-2-amine**.

## Core Biological Activities and Therapeutic Potential

While direct studies on CAS 7496-55-1 are limited in publicly accessible literature, a wealth of data on structurally analogous compounds allows for a robust, evidence-based projection of its therapeutic potential. The combination of the 2-aminothiazole core and the cyclohexyl moiety points toward several key areas of interest.

# Potential as a Central Nervous System (CNS) Agent

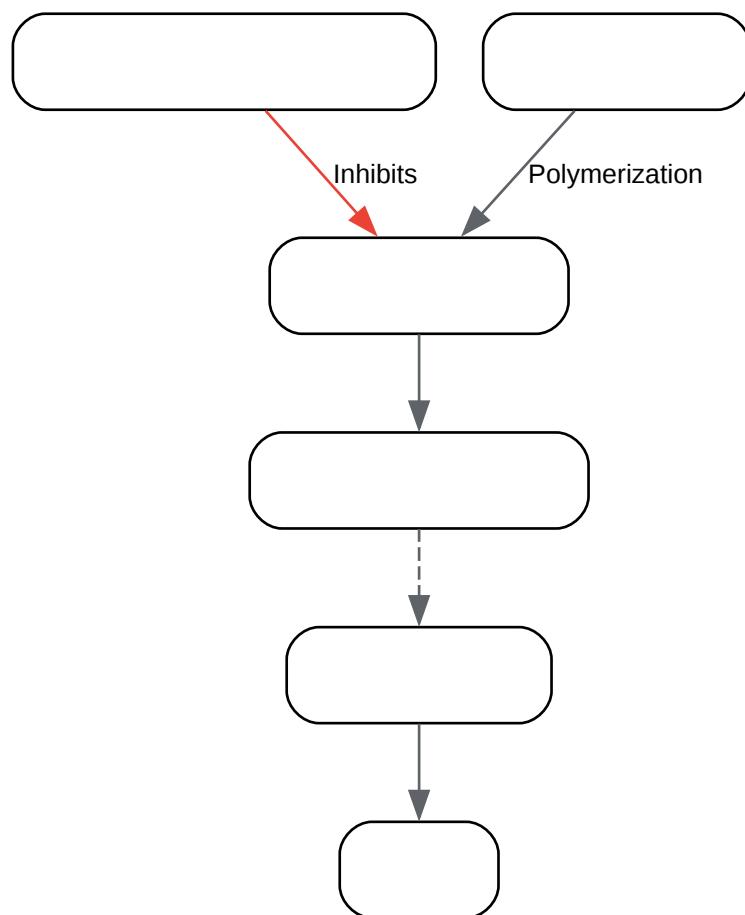
A compelling line of investigation stems from the structural similarity of **4-Cyclohexyl-1,3-thiazol-2-amine** to Pramipexole, a well-established dopamine D2 receptor agonist used in the treatment of Parkinson's disease.<sup>[8]</sup> Pramipexole features a 2-aminothiazole ring fused to a cyclohexane ring.<sup>[3]</sup> The presence of these two key pharmacophoric elements in CAS 7496-55-1 strongly suggests potential activity at dopamine receptors. This makes it a valuable candidate for screening in models of Parkinson's disease and other neurological disorders involving dopaminergic dysfunction.

## Applications in Oncology

The 2-aminothiazole scaffold is prevalent in modern oncology research, with derivatives demonstrating efficacy through multiple mechanisms.

- Tubulin Polymerization Inhibition: Numerous N,4-diaryl-1,3-thiazole-2-amines have been identified as potent inhibitors of tubulin polymerization.[9] These agents bind to the colchicine

site on  $\beta$ -tubulin, disrupting the formation of the mitotic spindle, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[9] The cyclohexyl group in **4-Cyclohexyl-1,3-thiazol-2-amine** can be viewed as a non-aromatic bioisostere for the aryl groups in these known inhibitors, making it a prime candidate for evaluation as an antimitotic agent.



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Caption: Putative mechanism of action as a tubulin polymerization inhibitor.

- Modulation of Multidrug Resistance (P-gp): Cancer cell resistance to chemotherapy is often mediated by efflux pumps like P-glycoprotein (P-gp). Research on thiazole peptidomimetics has revealed that the presence of a cyclohexyl group can transform a P-gp ATPase stimulator into an inhibitor.[10] This inhibitory action can restore cancer cell sensitivity to conventional chemotherapeutic agents. This positions **4-Cyclohexyl-1,3-thiazol-2-amine** as a potential agent for combination therapy to overcome multidrug resistance.

- **Carbonic Anhydrase Inhibition:** Certain isoforms of carbonic anhydrase (CA), particularly hCA IX and XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer progression and metastasis. Structurally related thiazole derivatives have been synthesized and shown to act as inhibitors of these tumor-associated CAs.<sup>[11]</sup> The core structure of CAS 7496-55-1 makes it a logical starting point for developing selective inhibitors targeting these oncologically relevant enzymes.

## Antimicrobial Potential

The 2-aminothiazole ring is a well-known pharmacophore in the development of antimicrobial agents.<sup>[12][13]</sup> Derivatives have demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as various fungal strains.<sup>[13][14]</sup> The lipophilic cyclohexyl group may enhance the compound's ability to penetrate microbial cell walls, potentially leading to potent antimicrobial activity.

## Experimental Protocols

To facilitate further research, this section provides detailed, actionable protocols for the synthesis and a key biological evaluation of **4-Cyclohexyl-1,3-thiazol-2-amine**.

### Protocol 1: Synthesis via Hantzsch Condensation

This protocol describes a standard procedure for the synthesis of **4-Cyclohexyl-1,3-thiazol-2-amine**.

Materials:

- 1-Bromo-1-cyclohexylethanone (1.0 eq)
- Thiourea (1.1 eq)
- Absolute Ethanol
- Round-bottom flask with reflux condenser
- Stir plate and magnetic stir bar
- Saturated sodium bicarbonate solution

- Ethyl acetate
- Anhydrous sodium sulfate
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- To a round-bottom flask, add 1-bromo-1-cyclohexylethanone (1.0 eq) and thiourea (1.1 eq).
- Add absolute ethanol to dissolve the reactants (approx. 10 mL per gram of  $\alpha$ -bromoketone).
- Equip the flask with a reflux condenser and a magnetic stir bar.
- Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, allow the reaction mixture to cool to room temperature.
- Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
- Redissolve the residue in ethyl acetate and transfer to a separatory funnel.
- Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any hydrobromic acid formed, followed by a wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure **4-Cyclohexyl-1,3-thiazol-2-amine**.
- Characterize the final product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry to confirm its structure and purity.

## Protocol 2: In Vitro Tubulin Polymerization Assay

This protocol outlines a method to assess the compound's effect on tubulin dynamics, a key putative mechanism.

#### Materials:

- Lyophilized bovine brain tubulin (>99% pure)
- General Tubulin Buffer (G-PEM; 80 mM PIPES, 2 mM MgCl<sub>2</sub>, 0.5 mM EGTA, pH 6.9)
- Guanosine triphosphate (GTP)
- Dimethyl sulfoxide (DMSO, vehicle control)
- Paclitaxel (positive control for polymerization)
- Nocodazole or Combretastatin A-4 (positive control for inhibition)
- **4-Cyclohexyl-1,3-thiazol-2-amine** stock solution in DMSO
- Temperature-controlled 96-well spectrophotometer/plate reader (340 nm)

#### Procedure:

- Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL. Keep on ice to prevent spontaneous polymerization.
- Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.1 µM) in G-PEM buffer. Also prepare wells for vehicle control (DMSO), positive inhibition control (Nocodazole), and positive polymerization control (Paclitaxel).
- In a pre-chilled 96-well plate, add 5 µL of the compound dilutions or controls to each well.
- Add 100 µL of the cold tubulin solution to each well and mix gently.
- Incubate the plate at 37 °C for 2 minutes to allow the compound to bind to the tubulin.
- Initiate polymerization by adding 10 µL of a GTP stock solution (final concentration 1 mM) to each well.

- Immediately place the plate in the spectrophotometer pre-warmed to 37 °C.
- Measure the change in absorbance at 340 nm every 30 seconds for 60 minutes. An increase in absorbance corresponds to microtubule formation.
- Analyze the data by plotting absorbance versus time. The inhibitory concentration ( $IC_{50}$ ) can be calculated by comparing the rate of polymerization in the presence of the test compound to the vehicle control.

## Safety and Handling

Based on available safety data for this compound and related structures, adherence to standard laboratory safety protocols is mandatory.[\[5\]](#)

Hazard Class	GHS Statement	Precautionary Measures
Acute Toxicity, Oral	H302: Harmful if swallowed	P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help.
Acute Toxicity, Dermal	H312: Harmful in contact with skin	P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water.
Skin Irritation	H315: Causes skin irritation	P264: Wash skin thoroughly after handling. P332+P317: If skin irritation occurs: Get medical help.
Eye Irritation	H319: Causes serious eye irritation	P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Acute Toxicity, Inhaled	H332: Harmful if inhaled	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Respiratory Irritation	H335: May cause respiratory irritation	-

- Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[15]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

## Conclusion and Future Directions

**4-Cyclohexyl-1,3-thiazol-2-amine** is a compelling chemical entity that stands at the intersection of several validated therapeutic strategies. Its structural composition, featuring the privileged 2-aminothiazole scaffold and a lipophilic cyclohexyl moiety, provides a strong rationale for its exploration in CNS disorders, oncology, and infectious diseases. The evidence from analogous compounds suggests that it holds significant potential as a dopamine receptor modulator, a microtubule-destabilizing agent, an inhibitor of multidrug resistance, and an antimicrobial agent.

Future research should focus on the empirical validation of these putative activities through systematic screening. Structure-activity relationship (SAR) studies, initiated from this core, could lead to the optimization of potency and selectivity for specific biological targets. Given the compound's straightforward synthesis, it represents an accessible and highly valuable platform for the discovery of next-generation therapeutics.

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